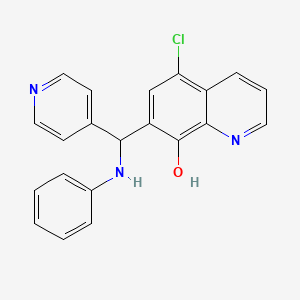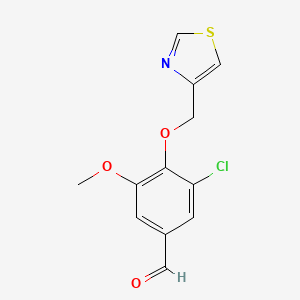
3-Chloro-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde is an organic compound with the molecular formula C12H10ClNO3S It is characterized by the presence of a chloro group, a methoxy group, and a thiazole ring attached to a benzaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with 3-chloro-5-methoxybenzaldehyde.
Thiazole Ring Introduction: The thiazole ring is introduced through a nucleophilic substitution reaction. This involves reacting 3-chloro-5-methoxybenzaldehyde with a thiazole derivative under basic conditions.
Methoxylation: The methoxy group is introduced via methylation, often using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to maximize the purity and minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The aldehyde group in 3-chloro-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: 3-chloro-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzoic acid.
Reduction: 3-chloro-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-chloro-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound is studied for its potential bioactivity. The presence of the thiazole ring, in particular, is of interest due to its occurrence in many biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The thiazole ring is a common motif in many drugs, and modifications of this compound could lead to new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique functional groups allow for diverse chemical transformations, making it a versatile intermediate.
Mecanismo De Acción
The mechanism of action of 3-chloro-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-4-methoxybenzaldehyde: Lacks the thiazole ring, making it less versatile in certain applications.
5-Methoxy-2-(1,3-thiazol-4-ylmethoxy)benzaldehyde: Similar structure but different substitution pattern, affecting its reactivity and applications.
4-Chloro-3-methoxybenzaldehyde: Another related compound with different substitution, impacting its chemical properties.
Uniqueness
3-chloro-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde is unique due to the combination of a chloro group, a methoxy group, and a thiazole ring on a benzaldehyde core. This unique structure imparts distinct chemical reactivity and potential bioactivity, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C12H10ClNO3S |
|---|---|
Peso molecular |
283.73 g/mol |
Nombre IUPAC |
3-chloro-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde |
InChI |
InChI=1S/C12H10ClNO3S/c1-16-11-3-8(4-15)2-10(13)12(11)17-5-9-6-18-7-14-9/h2-4,6-7H,5H2,1H3 |
Clave InChI |
VWDVPSMDCKBVBM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)C=O)Cl)OCC2=CSC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-ethyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12117436.png)

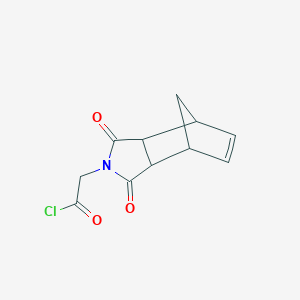
![Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12117452.png)
![3-amino-1-(2,4-dichlorophenyl)-8,9-dimethoxy-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one](/img/structure/B12117455.png)

![N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4-dimethoxybenzohydrazide](/img/structure/B12117465.png)
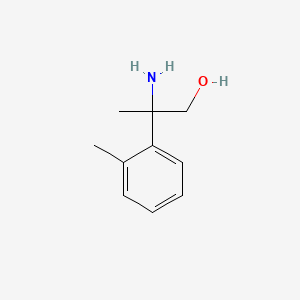
![5-(2-chloroacetyl)benzo[d]oxazol-2(3H)-one](/img/structure/B12117468.png)
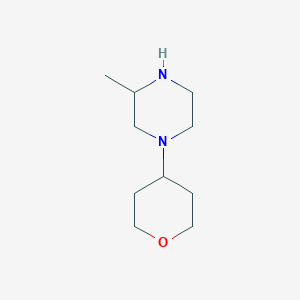

![1,3,4-Thiadiazol-2-amine, 5-[[4-(1-methyl-1-phenylethyl)phenoxy]methyl]-](/img/structure/B12117488.png)
